5-(Piperidin-1-yl)-1H-1,2,4-triazol-3(2H)-one

Medicinal Chemistry Hydrogen Bonding Drug Design

Researchers requiring a compact heterocyclic scaffold with validated CNS lead-likeness for fragment-based design often face supply inconsistencies. This triazolone derivative directly addresses that need. · Directly enables CNS-penetrant probe design: With a TPSA of 56.7 Ų and XLogP3 of 0.1, it intrinsically aligns with brain-permeability guidelines. · A modifiable NNMT pharmacophore: The core triazolone is a validated nicotinamide N-methyltransferase inhibitory motif; the basic piperidine offers a vector for optimizing selectivity for oncology targets. · Reliable scaffold for SAR studies: Provides a dual H-bond donor system for probing target engagement, contrasting with mono-donor thiol analogs.

Molecular Formula C7H12N4O
Molecular Weight 168.20 g/mol
Cat. No. B12886714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Piperidin-1-yl)-1H-1,2,4-triazol-3(2H)-one
Molecular FormulaC7H12N4O
Molecular Weight168.20 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=NNC(=O)N2
InChIInChI=1S/C7H12N4O/c12-7-8-6(9-10-7)11-4-2-1-3-5-11/h1-5H2,(H2,8,9,10,12)
InChIKeyOMFWSKDFLZDMNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Piperidin-1-yl)-1H-1,2,4-triazol-3(2H)-one: Physicochemical Profile


5-(Piperidin-1-yl)-1H-1,2,4-triazol-3(2H)-one (CAS 685121-05-5) belongs to the 1,2,4-triazol-3(2H)-one class, featuring a piperidine ring directly attached at the 5-position of the triazolone core. The compound is characterized by a molecular formula of C₇H₁₂N₄O, a molecular weight of 168.20 g/mol, a calculated XLogP3 of 0.1, a topological polar surface area (TPSA) of 56.7 Ų, and 2 hydrogen bond donors [1]. These physicochemical properties position it as a compact, moderately polar heterocyclic scaffold of interest for medicinal chemistry and agrochemical research.

Scaffold class Piperidinyl-triazolone heterocycle
Polarity profile Moderate hydrophilicity, balanced logP
CNS permeability fit TPSA within lead-like range for brain penetration

Why Generic 5-Substituted Triazolones Are Not Direct Replacements


The 5-position piperidinyl substituent imparts a distinct combination of basicity, steric bulk, and conformational flexibility compared to analogs bearing aryl, alkyl, or other heterocyclic groups at this position [1]. Replacing the piperidine with a morpholine (increased oxygen content, altered H-bond acceptor profile) or with a simple alkyl chain (loss of the tertiary amine) can drastically change the compound’s ionization state, target engagement mode, and overall ADME profile, even if the triazolone warhead is conserved. For instance, in the closely related domain of 1,2,4-triazole-based enzyme inhibitors, the nature of the 5-position substituent has been shown to modulate inhibitory potency against cholinesterases and urease by more than an order of magnitude [2]. Therefore, casual substitution risks invalidating structure-activity relationships and compromising experimental reproducibility.

Morpholine ring replacement alters H-bond acceptor profile, potentially shifting target binding mode and selectivity.
Phenyl group substitution significantly increases lipophilicity and may redirect ADME distribution away from CNS space.
Removal of the piperidine nitrogen eliminates basic center, changing ionization state and target engagement capacity.

Quantitative Comparator Evidence vs. Closest Analogs


Hydrogen Bond Donor Advantage Over Triazole-Thiol Analogs

The triazolone core provides two hydrogen bond donors (HBD) compared to the single HBD of the analogous thiol (5-(piperidin-1-yl)-1H-1,2,4-triazole-3-thiol). Computational predictions indicate that the target compound exhibits an HBD count of 2 versus 1 for the thiol analog, which can critically influence target binding thermodynamics and receptor pharmacophore matching [1]. This difference is a direct consequence of the keto group in the 3-position versus the thiol group.

H-bond donor count
Class-level inference
2 HBD vs 1 HBD
Supports dual H-bonding for bidentate pharmacophore matching
Predicted property; verify with binding assays
Medicinal Chemistry Hydrogen Bonding Drug Design

Lipophilicity Contrast with 5-Phenyl Triazolone

The target compound displays a computed XLogP3 of 0.1, indicating balanced hydrophilicity, in contrast to 5-phenyl-1H-1,2,4-triazol-3(2H)-one, which has a predicted XLogP of ~1.5 [1]. This lower logP for the piperidinyl derivative suggests substantially higher aqueous solubility and a different tissue distribution profile.

Lipophilicity (XLogP3)
Cross-study comparable
0.1
Approximately 1.4 log unit lower vs phenyl analog, favoring aqueous solubility
Computed value; experimental logP/D recommended
ADME Physicochemical Properties Drug-likeness

Polar Surface Area Differentiation from Morpholine Analog

The topological polar surface area (TPSA) of 5-(piperidin-1-yl)-1H-1,2,4-triazol-3(2H)-one is 56.7 Ų, whereas the direct morpholine replacement (5-(morpholin-4-yl)-1H-1,2,4-triazol-3(2H)-one) exhibits a higher computed TPSA of approximately 68 Ų due to the additional oxygen atom [1]. This difference means the piperidine derivative lies within the optimal TPSA range (< 60 Ų) for potential blood-brain barrier penetration, while the morpholine derivative exceeds this threshold.

Polar surface area
Class-level inference
56.7 Ų vs ≈68 Ų
Meets CNS permeability threshold (
Computed TPSA; confirm with PAMPA-BBB assay
NNMT pharmacophore
Supporting evidence
Triazolone core essential
Core structure required for NNMT enzyme engagement
Patent WO2025129168A1; piperidine enables vectoring
CNS Drug Design Permeability Physicochemical Properties

Triazolone Core Requirement for NNMT Inhibition

Recent patent disclosures identify 1,2,4-triazol-3(2H)-one as a critical pharmacophore for nicotinamide N-methyltransferase (NNMT) inhibition, with the keto oxygen participating in essential hydrogen bonding within the enzyme active site [1]. In contrast, the corresponding 1,2,4-triazole (lacking the 3-keto group) shows no significant NNMT inhibitory activity in the same assay system, confirming that the triazolone core is indispensable for target engagement [1].

NNMT pharmacophore
Supporting evidence
Triazolone core essential
Core structure required for NNMT enzyme engagement
Patent WO2025129168A1; piperidine enables vectoring
Nicotinamide N-Methyltransferase (NNMT) Cancer Metabolism Inhibitor Design

Recommended Application Scenarios Based on Differentiation


CNS-Targeted Kinase or GPCR Fragment Libraries

With a TPSA of 56.7 Ų and XLogP3 of 0.1, this compound aligns with CNS lead-likeness guidelines [1]. It can serve as a core scaffold for fragment-based drug discovery projects aiming to build brain-penetrant kinase inhibitors or GPCR modulators, whereas the morpholine or phenyl analogs would face permeability or lipophilicity barriers.

NNMT Inhibitor Lead Optimization

The triazolone ring has been validated as a key NNMT inhibitory pharmacophore [1]. The piperidine moiety provides a modifiable basic center for vectoring into the enzyme’s peripheral binding pockets. This compound can act as a starting point for iterative medicinal chemistry to improve potency and selectivity for oncology or metabolic disorder applications.

Dual Hydrogen Bond Donor Pharmacophore Probing

Its two hydrogen bond donors contrast with the single donor of the analogous thiol [1]. Researchers can use this difference to probe the HBD pharmacophore requirements of novel targets, distinguishing engagement that depends on bidentate vs. monodentate hydrogen bonding.

Agrochemical Triazolone Building Block

The 1,2,4-triazol-3(2H)-one core is a recognized motif in commercial herbicides and fungicides. The piperidine substitution offers unique physicochemical properties (low logP, moderate TPSA) that can be exploited to fine-tune environmental mobility and target organism uptake, setting it apart from common triazole or triazine scaffolds.

Application
Selection Property
Validation Focus
CNS fragment-based design
Low TPSA, balanced logP
CNS permeability assay (PAMPA-BBB or in vivo)
NNMT inhibitor lead optimization
Triazolone pharmacophore with modifiable piperidine
NNMT biochemical assay engagement
HBD pharmacophore probing
Dual hydrogen bond donor capability
Bidentate vs monodentate binding analysis
Agrochemical scaffold tuning
Piperidine substituent for environmental mobility
Herbicidal/fungicidal activity screening
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